molecular formula C20H26ClNO3 B2926607 (1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351600-97-9

(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2926607
CAS No.: 1351600-97-9
M. Wt: 363.88
InChI Key: KHRCAMOCXIUTQM-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a useful research compound. Its molecular formula is C20H26ClNO3 and its molecular weight is 363.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Cyclopropenone Oximes : Research by Yoshida et al. explored the preparation of cyclopropenone oximes, leading to the synthesis of 6-diazaspiro[2.3]hexenones. This study provides insight into the synthesis pathways that might be relevant for compounds with complex spirocyclic structures similar to the compound (H. Yoshida et al., 1988).

  • Conversion to Oxime Derivatives : Rahman et al. conducted studies on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This work is significant for understanding the chemical transformations of complex spiro compounds (Mahbubur Rahman et al., 2013).

  • Crystal X-ray Diffraction Studies : Sun et al. utilized crystal X-ray diffraction to elucidate the structures of tetraoxaspiro[5.5]undecanes, which could be relevant for understanding the structural aspects of spirocyclic compounds like the one (Xiao-Qiao Sun et al., 2010).

Potential Applications

  • Biological Activities : Thirunarayanan explored the synthesis of bicyclo methanone derivatives, including those with chlorophenyl groups, and evaluated their antimicrobial and antioxidant activities. This research could suggest potential biological applications for similarly structured compounds (G. Thirunarayanan, 2016).

  • Nanosolid Superacid Synthesis : Yuan et al. synthesized and characterized a compound involving a dioxaspiro[5.5]undecane structure, highlighting its potential in medicinal chemistry due to its biological activity (Lin Yuan et al., 2017).

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c21-17-6-4-16(5-7-17)19(8-1-2-9-19)18(23)22-12-10-20(11-13-22)24-14-3-15-25-20/h4-7H,1-3,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRCAMOCXIUTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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